

# Application Notes and Protocols: In Vivo Brain Penetration of DSR-141562

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**DSR-141562** is a novel, orally available, and brain-penetrant phosphodiesterase 1 (PDE1) inhibitor with preferential selectivity for the PDE1B isoform.[1] By inhibiting PDE1B, **DSR-141562** prevents the degradation of cyclic guanosine monophosphate (cGMP), a key second messenger, leading to elevated cGMP levels in the brain.[1] This mechanism is believed to modulate dopaminergic and glutamatergic signal transduction, making **DSR-141562** a promising therapeutic candidate for neurological and psychiatric disorders, particularly schizophrenia.[1][2][3] Assessing the extent of its penetration into the central nervous system (CNS) is critical for understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship and therapeutic potential.

These application notes provide a summary of the available data on the in vivo brain penetration of **DSR-141562**, detailed protocols for key experiments to assess brain penetration and its effects on cGMP signaling, and visualizations of the relevant biological pathway and experimental workflow.

### **Data Presentation**

While preclinical studies have established that **DSR-141562** is a brain-penetrant compound, specific quantitative data for the unbound brain-to-plasma partition coefficient (Kp,uu) for **DSR-141562** is not publicly available in the reviewed literature. The Kp,uu is the most accurate



measure of brain penetration as it accounts for the unbound, pharmacologically active drug concentrations in both brain and plasma.

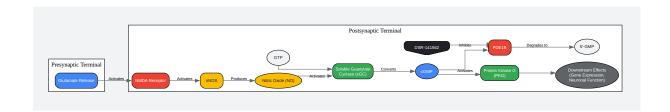
The following table summarizes the qualitative and biomarker data related to the brain penetration of **DSR-141562** based on available literature.

Parameter	Species	Dosage	Observation	Citation
Brain Penetration	Rodents	Not Specified	Described as a "brain-penetrant" PDE1 inhibitor.	[1]
cGMP Concentration	Mouse (Brain)	10 mg/kg (oral)	Slightly elevated basal cGMP levels and potently enhanced dopamine D1 receptor agonistinduced cGMP increase.	[1]
cGMP Concentration	Monkey (CSF)	30 and 100 mg/kg	Elevated cGMP levels, suggested as a translational biomarker.	[1]

## **Signaling Pathway**

**DSR-141562** exerts its effects by inhibiting phosphodiesterase 1B (PDE1B), a key enzyme in the degradation of cyclic guanosine monophosphate (cGMP). In neuronal signaling, particularly in pathways relevant to schizophrenia, nitric oxide (NO) and glutamate signaling can stimulate soluble guanylate cyclase (sGC) to produce cGMP. **DSR-141562** potentiates this signaling by preventing the breakdown of cGMP, leading to the activation of cGMP-dependent protein kinase (PKG) and subsequent downstream effects on gene expression and neuronal function.





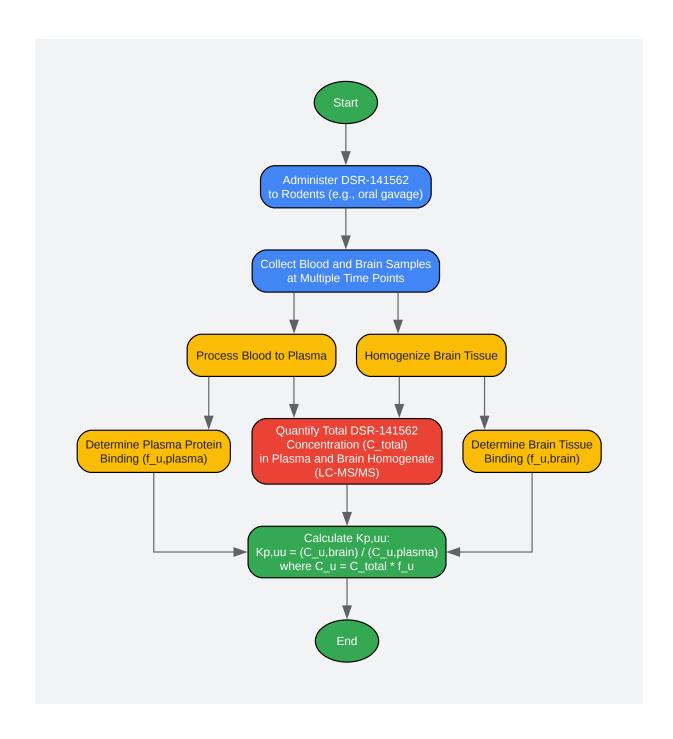
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Caption: Signaling pathway of DSR-141562.

# **Experimental Protocols**In Vivo Assessment of Brain Penetration

This protocol describes a general method for determining the unbound brain-to-plasma concentration ratio (Kp,uu) of a small molecule like **DSR-141562** in rodents.





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Caption: Experimental workflow for Kp,uu determination.

Materials:



#### • DSR-141562

- Male Sprague-Dawley rats (or other appropriate rodent model)
- Vehicle for dosing (e.g., 0.5% methylcellulose)
- Anesthesia (e.g., isoflurane)
- Blood collection tubes (with anticoagulant)
- Brain homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)
- Homogenizer (e.g., bead beater or sonicator)
- Centrifuge
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
- Rapid equilibrium dialysis (RED) device or similar for protein binding assessment

#### Procedure:

- Dosing: Administer DSR-141562 to a cohort of rats at the desired dose and route (e.g., 10 mg/kg, oral gavage).
- Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, and 24 hours post-dose), anesthetize a subset of animals and collect blood via cardiac puncture. Immediately thereafter, perfuse the brain with ice-cold saline to remove remaining blood and then excise the whole brain.
- Plasma Preparation: Centrifuge the collected blood to separate the plasma.
- Brain Homogenization: Weigh the brain tissue and homogenize it in a known volume of buffer to create a brain homogenate.
- Quantification of Total Drug Concentration: Analyze the plasma and brain homogenate samples using a validated LC-MS/MS method to determine the total concentration of DSR-141562.



- Plasma Protein Binding (fu,plasma): Determine the fraction of unbound DSR-141562 in plasma using a method such as rapid equilibrium dialysis.
- Brain Tissue Binding (fu,brain): Determine the fraction of unbound **DSR-141562** in the brain homogenate using a similar in vitro binding assay.
- Calculation of Kp,uu: Calculate the unbound brain-to-plasma concentration ratio using the following formula: Kp,uu = (AUCbrain,unbound) / (AUCplasma,unbound) where AUCunbound is the area under the curve of the unbound drug concentration over time, calculated as AUCtotal \* fu.

### Measurement of cGMP Levels in Brain Tissue

This protocol outlines a method to measure the effect of **DSR-141562** on cGMP levels in the mouse brain.

#### Materials:

- DSR-141562
- Male C57BL/6 mice (or other appropriate strain)
- Dopamine D1 receptor agonist (e.g., SKF-81297) (optional, to measure potentiation)
- Liquid nitrogen
- Tissue pulverizer or mortar and pestle
- Acidified ethanol for extraction
- Centrifuge
- cGMP enzyme immunoassay (EIA) kit

#### Procedure:

• Dosing: Administer **DSR-141562** (e.g., 10 mg/kg, oral) or vehicle to cohorts of mice.



- Optional Co-administration: For potentiation studies, administer a dopamine D1 receptor agonist at a specified time after DSR-141562 administration.
- Tissue Collection: At the desired time point after dosing, euthanize the mice by cervical dislocation and immediately decapitate. Rapidly remove the brain and freeze it in liquid nitrogen to stop enzymatic activity.
- Tissue Processing: Pulverize the frozen brain tissue to a fine powder.
- Extraction: Add acidified ethanol to the powdered tissue, vortex thoroughly, and incubate on ice.
- Clarification: Centrifuge the mixture at high speed to pellet the precipitated proteins.
- Sample Preparation: Collect the supernatant and dry it (e.g., using a vacuum concentrator).
  Reconstitute the dried extract in the assay buffer provided with the cGMP EIA kit.
- cGMP Quantification: Measure the cGMP concentration in the reconstituted samples according to the manufacturer's instructions for the cGMP EIA kit.
- Data Analysis: Normalize the cGMP concentration to the weight of the brain tissue used.
  Compare the cGMP levels between the vehicle- and DSR-141562-treated groups.

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## References

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